molecular formula C27H23ClN4O2 B2676456 7-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477230-45-8

7-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2676456
CAS No.: 477230-45-8
M. Wt: 470.96
InChI Key: MVVYQRIQXDBHGY-UHFFFAOYSA-N
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Description

Introduction to Pyrrolo[2,3-d]Pyrimidine-Based Therapeutics

Structural Significance of 7-(3-Chloro-4-Methylphenyl)-N-(3,4-Dimethoxyphenyl)-5-Phenyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-Amine in Medicinal Chemistry

The compound this compound features a fused bicyclic pyrrolo[2,3-d]pyrimidine core, a scaffold renowned for its structural mimicry of adenine. This resemblance enables competitive binding at the adenosine triphosphate (ATP) pocket of kinase enzymes, a mechanism critical for inhibiting aberrant signaling pathways in cancer.

Core Scaffold and Substitution Patterns
  • Pyrrolo[2,3-d]pyrimidine Core : The planar, aromatic system facilitates π-π stacking interactions with hydrophobic residues in kinase active sites, while the nitrogen atoms at positions 1 and 3 form hydrogen bonds with hinge-region amino acids like Asp148 and Tyr150.
  • Position 7 Substituent : The 3-chloro-4-methylphenyl group at N7 occupies a hydrophobic pocket adjacent to the kinase gatekeeper residue, enhancing selectivity by exploiting steric and electronic complementarity.
  • Position 5 Substituent : The phenyl group at C5 extends into a solvent-exposed region, modulating solubility and pharmacokinetic properties without compromising binding affinity.
  • Position 4 Aminogroup : The 3,4-dimethoxyphenylamine substituent introduces hydrogen-bond donors and acceptors, enabling interactions with catalytic lysine residues (e.g., Lys99 in PfCDPK4).

Table 1: Key Structural Features and Their Roles

Position Substituent Role in Kinase Inhibition Example Kinase Target
N7 3-Chloro-4-methylphenyl Hydrophobic pocket occupancy FAK, CDPK4
C5 Phenyl Solubility modulation Multiple kinases
C4 3,4-Dimethoxyphenylamine Hydrogen bonding with catalytic lysine CDPK1, CDPK4

The strategic placement of these substituents reflects advanced medicinal chemistry principles, balancing steric bulk, electronic effects, and hydrogen-bonding capacity to optimize target engagement.

Historical Development of Pyrrolopyrimidine Derivatives as Kinase-Targeted Agents

The evolution of pyrrolo[2,3-d]pyrimidines as kinase inhibitors began with the recognition of their adenine-mimetic properties in the early 2000s. Initial efforts focused on modifying the core scaffold to enhance ATP-binding site affinity while minimizing off-target effects.

Key Milestones in Pyrrolopyrimidine Drug Discovery
  • Early Analogues (2000–2010) :

    • FAK Inhibitors : Compounds like NVP-TAE226 demonstrated submicromolar inhibition of focal adhesion kinase (FAK), validated by co-crystallography (PDB: 2ETM).
    • Synthetic Advances : One-pot multicomponent reactions enabled rapid diversification of the pyrrolopyrimidine scaffold, as seen in the synthesis of polyfunctionalized derivatives using arylglyoxals and barbituric acids.
  • Clinical Candidates (2010–2020) :

    • Crizotinib Analogues : Pyrrolopyrimidine-based inhibitors targeting ALK and ROS1 kinases entered clinical trials, leveraging C5 aryl substitutions for improved blood-brain barrier penetration.
    • Antimalarial Applications : Derivatives targeting Plasmodium falciparum calcium-dependent protein kinases (CDPKs) showcased IC50 values as low as 0.210 μM, highlighting scaffold versatility.
  • Modern Innovations (2020–Present) :

    • Dual Kinase Inhibitors : Compounds like this compound exemplify multitargeted designs, simultaneously engaging FAK and CDPK4 through optimized substituent geometry.
    • Computational-Driven Design : Molecular docking studies (e.g., using Schrödinger’s Glide) now guide substitutions at N7 and C5 to exploit kinase-specific hydrophobic pockets.

Table 2: Historical Progression of Pyrrolopyrimidine Kinase Inhibitors

Era Key Development Target Kinase Impact
2000–2010 Identification of FAK inhibitors Focal adhesion kinase Validated scaffold’s ATP-site binding
2010–2020 Clinical ALK/ROS1 inhibitors ALK, ROS1 Expanded therapeutic applications
2020–Present Dual-target CDPK4/FAK inhibitors CDPK4, FAK Addressed kinase crosstalk in disease

Properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-17-9-11-20(14-22(17)28)32-15-21(18-7-5-4-6-8-18)25-26(29-16-30-27(25)32)31-19-10-12-23(33-2)24(13-19)34-3/h4-16H,1-3H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVYQRIQXDBHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which have garnered attention for their potential as therapeutic agents. This article focuses on the biological activity of this specific compound, including its mechanism of action, efficacy against various targets, and relevant case studies.

Pyrrolo[2,3-d]pyrimidines are known to act primarily as kinase inhibitors. The compound has been evaluated for its ability to inhibit specific kinases involved in critical cellular processes. In particular, studies have indicated its potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) and epidermal growth factor receptor (EGFR) , which are crucial in malaria and cancer biology, respectively.

Inhibitory Potency

The compound exhibits promising inhibitory activity against various targets:

Target KinaseInhibition TypeIC50 Value (µM)
PfCDPK4Competitive inhibitor0.210 - 0.530
PfCDPK1Competitive inhibitor0.589
EGFRDual inhibitorLow nanomolar
Aurora Kinase A (AURKA)Dual inhibitorLow micromolar

These values suggest that the compound has a strong potential for therapeutic applications in treating malaria and certain cancers.

Case Studies and Research Findings

  • Malaria Treatment :
    A study focused on the design and synthesis of pyrrolo[2,3-d]pyrimidines demonstrated that several compounds, including our target compound, effectively inhibited PfCDPK4 and PfCDPK1. This inhibition was shown to block gametocyte maturation in mosquitoes, thereby reducing malaria transmission .
  • Cancer Therapy :
    In another study evaluating dual inhibitors of EGFR and AURKA, the compound exhibited significant inhibition of both kinases. Specifically, it demonstrated single-digit micromolar inhibition against AURKA while maintaining low nanomolar activity against EGFR across various cancer cell lines. This dual action suggests a synergistic effect that could enhance therapeutic efficacy against tumors resistant to single-agent therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance:

  • The presence of a 3-chloro-4-methylphenyl group at position 7 enhances binding affinity to the target kinases.
  • Substituents at the N-position also play a critical role in improving selectivity and potency against specific kinases.

Scientific Research Applications

Research indicates that compounds structurally related to pyrrolo[2,3-d]pyrimidines exhibit significant biological activities, particularly as inhibitors of receptor tyrosine kinases (RTKs). These enzymes are crucial in the regulation of various cellular processes, including proliferation and angiogenesis.

Vascular Endothelial Growth Factor Receptor Inhibition

Studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can act as effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor plays a pivotal role in angiogenesis and tumor growth. For instance, compounds with similar structures have demonstrated potent anti-tumor activity by inhibiting VEGFR signaling pathways .

Antitumor Activity

The compound may exhibit antitumor properties due to its potential to interfere with multiple signaling pathways involved in cancer progression. Research on related compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Applications in Research

The compound is being explored for its utility in various research contexts:

Drug Development

Due to its structural features, 7-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a lead compound for the development of new therapeutic agents targeting cancer and other diseases associated with aberrant RTK activity.

Mechanistic Studies

Researchers are utilizing this compound to elucidate the mechanisms of action of pyrrolo[2,3-d]pyrimidines on cellular pathways involved in cancer and inflammation. This includes studying its effects on cell signaling cascades and gene expression profiles.

Case Studies

Several studies have documented the pharmacological potential of similar compounds:

Study ReferenceCompound TestedFindings
N4-phenylsubstituted derivativesDemonstrated potent VEGFR-2 inhibition and cytotoxicity against A431 cells.
Pyrrolo[2,3-d]pyrimidine derivativesShowed effectiveness as antiangiogenic agents in various cancer models.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Substituent at 7 Substituent at N4 Substituent at 5 Key Findings Source
Target Compound 3-Chloro-4-methylphenyl 3,4-Dimethoxyphenyl Phenyl Hypothesized enhanced lipophilicity (Cl) and solubility (OMe groups). N/A
7-(4-Methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Methoxyphenyl 4-Methylphenyl Phenyl Reduced steric bulk at position 7; lower polarity (methyl vs. Cl/OMe).
N4-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 11) None (7H) 3-Chlorophenyl Unspecified High synthetic yield (95%); simpler structure with no 5/7 substituents.
5-(3-Methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9f) Methyl NH2 (unsubstituted) 3-Methoxyphenyl Low synthetic yield (9%); challenges in introducing 5-substituents.
N-(2-Methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine 3-Trifluoromethylphenyl 2-Methoxyethyl Phenyl CF3 group increases electronegativity; alkyl chain may improve solubility.

Key Observations

Position 7 Modifications: The target’s 3-chloro-4-methylphenyl group introduces both lipophilicity and steric hindrance compared to analogs with methoxy () or trifluoromethyl () groups.

N4 Substitutions :

  • The 3,4-dimethoxyphenyl group in the target may enhance solubility compared to 4-methylphenyl () but reduce metabolic stability due to methoxy groups .
  • Alkyl chains (e.g., 2-methoxyethyl in ) offer flexibility and polarity, contrasting with rigid aryl groups .

Synthetic Challenges :

  • Low yields in analogs like 9f (9%) suggest difficulties in introducing substituents at positions 5 and 7 simultaneously .
  • High yields in Compound 11 (95%) highlight efficient coupling for N4-arylations .

Research Implications

  • Drug-Likeness : The 3,4-dimethoxyphenyl group could balance solubility and membrane permeability, but metabolic susceptibility (demethylation) remains a concern .

Q & A

Q. What are the recommended synthetic routes for constructing the pyrrolo[2,3-d]pyrimidine core of this compound?

The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via multi-step reactions, including:

  • Electrophilic cyclization : Using reagents like POCl₃ to form the pyrimidine ring from precursor intermediates (e.g., 3-aminopyrroles) .
  • Suzuki-Miyaura coupling : To introduce aryl substituents (e.g., 3-chloro-4-methylphenyl) at the 7-position, optimizing palladium catalysts and base conditions for cross-coupling efficiency .
  • Nucleophilic displacement : For installing the 3,4-dimethoxyphenylamine group at the 4-position, using anhydrous solvents (e.g., DMF) and elevated temperatures (~100°C) . Key consideration: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product in >95% purity .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • ¹H/¹³C NMR :
  • The pyrrolo[2,3-d]pyrimidine core produces distinct aromatic signals:
  • H-5 proton appears as a singlet at δ ~6.9–7.2 ppm (integration for 1H) .
  • Methoxy groups (3,4-dimethoxyphenyl) resonate as singlets at δ ~3.7–3.8 ppm .
  • 2D NMR (COSY, HSQC) resolves overlapping signals from substituted phenyl groups .
    • HRMS : Molecular ion peaks should match the exact mass (e.g., calculated for C₂₈H₂₄ClN₃O₂: 477.1554) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the N-arylation step?

Low yields in N-arylation (e.g., coupling 3,4-dimethoxyaniline) often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity of aromatic amines .
  • Catalyst systems : Use CuI/1,10-phenanthroline to accelerate Ullmann-type couplings under microwave irradiation (120°C, 30 min) .
  • Base optimization : K₃PO₄ improves deprotonation compared to weaker bases like Et₃N . Data contradiction note: While reports 60–70% yields for analogous N-arylations, highlights >85% yields using microwave-assisted protocols, suggesting thermal control is critical .

Q. What analytical methods resolve discrepancies in biological activity data across studies?

Contradictory bioactivity results (e.g., IC₅₀ variations in kinase assays) may stem from:

  • Crystallographic polymorphism : X-ray diffraction can identify conformational differences in the solid state (e.g., dihedral angles between pyrrolo and phenyl rings) .
  • Solubility adjustments : Use DMSO stock solutions at <0.1% v/v to avoid aggregation artifacts in cell-based assays .
  • Target engagement validation : SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) confirm direct binding to purported targets (e.g., kinases) .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies for this compound?

  • Docking simulations : Align the compound’s 3D structure (optimized via DFT calculations) with target proteins (e.g., EGFR kinase). Focus on:
  • Hydrogen bonding between the 4-amine group and kinase hinge region .
  • Hydrophobic interactions of the 3-chloro-4-methylphenyl group within the ATP-binding pocket .
    • MD (Molecular Dynamics) : Simulate binding stability over 100 ns trajectories to prioritize derivatives with lower RMSD (root-mean-square deviation) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

StepConditionsYield (%)Reference
Electrophilic cyclizationPOCl₃, 110°C, 6 hr75–80
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°C65–70
N-arylationCuI, phenanthroline, microwave, 120°C85–90

Q. Table 2. NMR Data Comparison for Pyrrolo[2,3-d]pyrimidine Derivatives

Protonδ (ppm) in DMSO-d₆MultiplicityReference
H-5 (pyrrolo ring)6.94–7.02Singlet
OCH₃ (3,4-dimethoxy)3.71–3.80Singlet
NH (4-amine)11.89–11.98Broad

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